molecular formula C26H36N2O3 B10783328 N-(1-(4-Ethyl-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(4-Ethyl-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10783328
M. Wt: 424.6 g/mol
InChI Key: LDTWBDPHKDXMOK-UHFFFAOYSA-N
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Description

N-(2C-E) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that has been developed for research and forensic applications. This compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2C-E) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps:

    Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.

    Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

    Conversion to Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons.

Industrial Production Methods

Industrial production of N-(2C-E) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. The use of automated systems and controlled environments ensures consistency and safety in production .

Chemical Reactions Analysis

Types of Reactions

N-(2C-E) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-E) Fentanyl (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced analogs .

Scientific Research Applications

N-(2C-E) Fentanyl (hydrochloride) is primarily used in scientific research for the following applications:

    Chemistry: It is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Biology: It is used to study the interaction of synthetic opioids with biological systems, including receptor binding studies and pharmacokinetic analysis.

    Medicine: Research on N-(2C-E) Fentanyl (hydrochloride) helps in understanding the pharmacological properties of synthetic opioids and developing potential countermeasures for opioid abuse.

    Industry: It is used in forensic laboratories for the identification and analysis of synthetic opioids in biological specimens

Mechanism of Action

N-(2C-E) Fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as noradrenaline, leading to analgesia, sedation, and anxiolysis. The compound’s high affinity for the mu-opioid receptors makes it a potent analgesic .

Comparison with Similar Compounds

N-(2C-E) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:

Uniqueness

The uniqueness of N-(2C-E) Fentanyl (hydrochloride) lies in its specific structural modifications, which include the presence of 2,5-dimethoxy and 4-ethyl groups. These modifications can influence its pharmacological properties and receptor binding affinity, making it distinct from other fentanyl analogs .

References

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

N-[1-[2-(4-ethyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C26H36N2O3/c1-5-20-18-25(31-4)21(19-24(20)30-3)12-15-27-16-13-23(14-17-27)28(26(29)6-2)22-10-8-7-9-11-22/h7-11,18-19,23H,5-6,12-17H2,1-4H3

InChI Key

LDTWBDPHKDXMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC

Origin of Product

United States

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